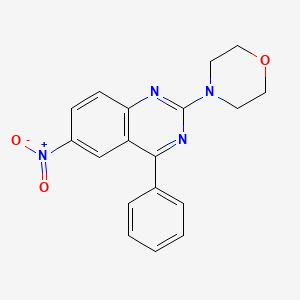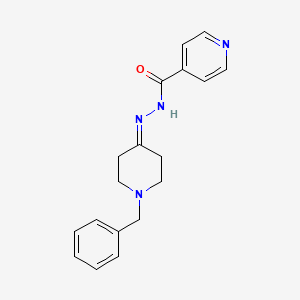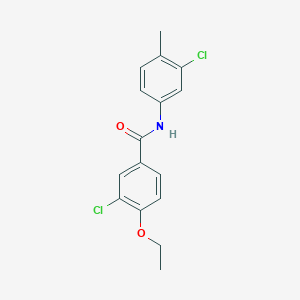![molecular formula C13H16N2O3 B5782912 N'-[2-(2-methylphenoxy)acetyl]cyclopropanecarbohydrazide](/img/structure/B5782912.png)
N'-[2-(2-methylphenoxy)acetyl]cyclopropanecarbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-[2-(2-methylphenoxy)acetyl]cyclopropanecarbohydrazide, also known as MPAC, is a cyclopropanecarbohydrazide derivative that has gained significant attention in scientific research due to its potential therapeutic applications. MPAC is a small molecule that can be synthesized using various methods and has shown promising results in various studies.
Wirkmechanismus
The mechanism of action of N'-[2-(2-methylphenoxy)acetyl]cyclopropanecarbohydrazide is not fully understood. However, it has been suggested that N'-[2-(2-methylphenoxy)acetyl]cyclopropanecarbohydrazide inhibits the activity of certain enzymes involved in cancer cell growth and viral replication. N'-[2-(2-methylphenoxy)acetyl]cyclopropanecarbohydrazide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibition has been shown to induce cell cycle arrest and apoptosis in cancer cells. N'-[2-(2-methylphenoxy)acetyl]cyclopropanecarbohydrazide has also been reported to inhibit the activity of RNA-dependent RNA polymerase, an enzyme involved in viral replication.
Biochemical and Physiological Effects:
N'-[2-(2-methylphenoxy)acetyl]cyclopropanecarbohydrazide has been shown to induce apoptosis in cancer cells. Apoptosis is a process of programmed cell death that is essential for the maintenance of tissue homeostasis. N'-[2-(2-methylphenoxy)acetyl]cyclopropanecarbohydrazide has been shown to activate caspases, which are enzymes involved in the execution of apoptosis. N'-[2-(2-methylphenoxy)acetyl]cyclopropanecarbohydrazide has also been reported to induce cell cycle arrest in cancer cells. Cell cycle arrest is a process in which cells temporarily stop dividing, which can prevent the proliferation of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
N'-[2-(2-methylphenoxy)acetyl]cyclopropanecarbohydrazide has several advantages for lab experiments. It is a small molecule that can be easily synthesized using various methods. N'-[2-(2-methylphenoxy)acetyl]cyclopropanecarbohydrazide has been shown to possess anticancer and antiviral properties, which make it a promising candidate for further research. However, there are some limitations to using N'-[2-(2-methylphenoxy)acetyl]cyclopropanecarbohydrazide in lab experiments. N'-[2-(2-methylphenoxy)acetyl]cyclopropanecarbohydrazide has not been extensively studied in vivo, and its pharmacokinetics and toxicity profiles are not well understood. Further research is needed to determine the safety and efficacy of N'-[2-(2-methylphenoxy)acetyl]cyclopropanecarbohydrazide in vivo.
Zukünftige Richtungen
There are several future directions for N'-[2-(2-methylphenoxy)acetyl]cyclopropanecarbohydrazide research. Further studies are needed to understand the mechanism of action of N'-[2-(2-methylphenoxy)acetyl]cyclopropanecarbohydrazide and its effects on cancer cells and viruses. In vivo studies are needed to determine the pharmacokinetics and toxicity profiles of N'-[2-(2-methylphenoxy)acetyl]cyclopropanecarbohydrazide. N'-[2-(2-methylphenoxy)acetyl]cyclopropanecarbohydrazide analogs could be synthesized to improve its efficacy and reduce its toxicity. Combination therapies involving N'-[2-(2-methylphenoxy)acetyl]cyclopropanecarbohydrazide and other anticancer or antiviral agents could be explored. N'-[2-(2-methylphenoxy)acetyl]cyclopropanecarbohydrazide could also be studied for its potential applications in other diseases, such as neurodegenerative diseases and inflammatory disorders.
Synthesemethoden
The synthesis of N'-[2-(2-methylphenoxy)acetyl]cyclopropanecarbohydrazide can be achieved through several methods. One such method involves the reaction of cyclopropanecarboxylic acid with hydrazine hydrate to form cyclopropanecarbohydrazide. The resulting compound is then reacted with 2-methylphenylacetyl chloride to produce N'-[2-(2-methylphenoxy)acetyl]cyclopropanecarbohydrazide. Another method involves the reaction of cyclopropanecarboxylic acid with 2-methylphenylhydrazine to form 2-(2-methylphenoxy)acetyl)cyclopropanecarbohydrazide, which is then reacted with acetic anhydride to produce N'-[2-(2-methylphenoxy)acetyl]cyclopropanecarbohydrazide.
Wissenschaftliche Forschungsanwendungen
N'-[2-(2-methylphenoxy)acetyl]cyclopropanecarbohydrazide has been extensively studied for its potential therapeutic applications. It has been shown to possess anticancer, antitumor, and antiviral properties. N'-[2-(2-methylphenoxy)acetyl]cyclopropanecarbohydrazide has been reported to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to inhibit the replication of the hepatitis C virus and the Zika virus.
Eigenschaften
IUPAC Name |
N'-[2-(2-methylphenoxy)acetyl]cyclopropanecarbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-9-4-2-3-5-11(9)18-8-12(16)14-15-13(17)10-6-7-10/h2-5,10H,6-8H2,1H3,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZCHBLGVGFJKCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NNC(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[2-(2-methylphenoxy)acetyl]cyclopropanecarbohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-cyclohexylacetamide](/img/structure/B5782857.png)



![N~2~-[(4-fluorophenyl)sulfonyl]-N~1~,N~2~-dimethylglycinamide](/img/structure/B5782893.png)

![(2-chlorophenyl)[(2-methoxy-1-naphthyl)methyl]amine](/img/structure/B5782903.png)
![N-allyl-N'-(3-methoxyphenyl)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5782928.png)
![1-(2-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl 2-{3-[4-(dimethylamino)phenyl]-1-methyl-2-propen-1-ylidene}hydrazinecarbimidothioate](/img/structure/B5782934.png)
![3-[2-(5-bromo-2-thienyl)-2-oxoethylidene]-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B5782937.png)
![N'-[(3-chloro-4-methylbenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5782942.png)